1,6-Dimetilpireno

Descripción general

Descripción

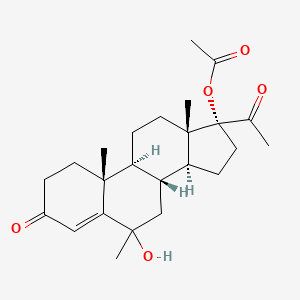

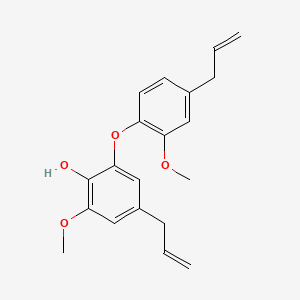

1,6-Dimethylpyrene: is a polycyclic aromatic hydrocarbon (PAH) that consists of multiple fused aromatic rings. It is commonly found in the environment as a result of incomplete combustion of organic matter.

Aplicaciones Científicas De Investigación

1,6-Dimethylpyrene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying aromaticity and electronic properties.

Biology: It is used in studies related to the environmental impact of polycyclic aromatic hydrocarbons. Its interactions with biological systems are of interest for understanding toxicity and carcinogenicity.

Medicine: Research is ongoing to explore its potential therapeutic effects and toxicological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Biochemical Pathways

These studies suggest that both aerobic and anaerobic bacteria can metabolize pyrene, with species such as Mycobacterium vanbaalenii PRY-1, Mycobacterium sp. KMS, Pseudomonas sp. JP1, and Klebsiella sp. LZ6 implicated in the process

Action Environment

The action of 1,6-Dimethylpyrene, like other PAHs, can be influenced by various environmental factors . These may include the presence of other chemicals, temperature, pH, and the presence of oxygen, among others. The stability and efficacy of 1,6-Dimethylpyrene under different environmental conditions require further investigation.

Análisis Bioquímico

Biochemical Properties

1,6-Dimethylpyrene plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes to form metabolites such as 1,2-dimethylbenzene and 1,6-dimethylaniline . These metabolites can bind to DNA and inhibit RNA synthesis, leading to the inhibition of protein synthesis and ultimately causing cell death . Additionally, 1,6-Dimethylpyrene produces phenanthrenes that bind to DNA gyrase and topoisomerase IV, preventing DNA replication .

Cellular Effects

1,6-Dimethylpyrene has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of proteins vital for cell division, leading to cell death . The compound also affects cell signaling pathways and gene expression by binding to DNA and inhibiting RNA synthesis . This inhibition disrupts cellular metabolism and can lead to apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, 1,6-Dimethylpyrene exerts its effects through binding interactions with biomolecules. It is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA . These binding interactions inhibit RNA synthesis and protein production, leading to cell death. Additionally, the compound’s metabolites bind to DNA gyrase and topoisomerase IV, preventing DNA replication and further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Dimethylpyrene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that short-term exposure to 1,6-Dimethylpyrene can lead to immediate inhibition of RNA synthesis and protein production . Long-term exposure may result in the accumulation of reactive metabolites, leading to more pronounced cellular effects and potential toxicity .

Dosage Effects in Animal Models

The effects of 1,6-Dimethylpyrene vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of protein synthesis and cell division . At higher doses, it can lead to significant toxicity, including cell death and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level triggers a more severe response in the organism .

Metabolic Pathways

1,6-Dimethylpyrene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates that can bind to DNA and inhibit RNA synthesis . The metabolic pathways also involve the production of phenanthrenes, which further disrupt DNA replication and cellular processes .

Transport and Distribution

Within cells and tissues, 1,6-Dimethylpyrene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,6-Dimethylpyrene can influence its activity and potential toxicity, as it may concentrate in areas where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of 1,6-Dimethylpyrene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows 1,6-Dimethylpyrene to interact with DNA and other biomolecules, leading to the inhibition of RNA synthesis and protein production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,6-Dimethylpyrene can be synthesized from 1,6-dibromopyrene and methylmagnesium bromide. The reaction typically involves the following steps:

- In a 100 ml three-necked flask, add 50 ml of anhydrous tetrahydrofuran.

- Under an ice bath, add 2.2 times the Grignard reagent of methyl bromide.

- Allow the reaction to proceed at room temperature for 2 hours.

- Quench the reaction with ammonium chloride solution.

- Extract the organic phases with dichloromethane.

- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

- Purify the product by column chromatography to obtain 1,6-dimethylpyrene with a yield of 86% .

Industrial Production Methods: Industrial production methods for 1,6-dimethylpyrene are not well-documented in the literature. the synthetic route involving 1,6-dibromopyrene and methylmagnesium bromide can be scaled up for industrial applications, provided that appropriate safety and environmental regulations are followed.

Análisis De Reacciones Químicas

Types of Reactions: 1,6-Dimethylpyrene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products:

Comparación Con Compuestos Similares

- 1,3-Dimethylpyrene

- 1,8-Dimethylpyrene

- 1,6-Dibromopyrene

Comparison: 1,6-Dimethylpyrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethylpyrene isomers, 1,6-dimethylpyrene exhibits distinct electronic properties and reactivity patterns, making it a valuable compound for specific research applications .

Propiedades

IUPAC Name |

1,6-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182265 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27984-16-3 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 1,6-dimethylpyrene exhibit genotoxic effects, and if so, what is the evidence?

A1: Yes, research suggests that 1,6-dimethylpyrene exhibits genotoxic properties. The study demonstrated that this compound induced unscheduled DNA synthesis in rat hepatocytes. [] This finding indicates that 1,6-dimethylpyrene can interact with DNA and disrupt its normal replication process, potentially leading to mutations and genomic instability.

Q2: Was the genotoxic potential of 1,6-dimethylpyrene associated with tumor formation in the study?

A2: Interestingly, despite demonstrating genotoxicity in the hepatocyte DNA repair test, 1,6-dimethylpyrene did not exhibit tumorigenic activity when administered to newborn male mice in this particular study. [] This suggests that while the compound can damage DNA, other factors and mechanisms might influence its potential to initiate or promote tumor development in vivo. Further research is needed to fully elucidate the relationship between the genotoxicity of 1,6-dimethylpyrene and its tumorigenic potential in different experimental models and under various conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.